molecular formula C22H23FN4O4 B2739093 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1058175-51-1

1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2739093
CAS No.: 1058175-51-1
M. Wt: 426.448
InChI Key: UKESJMCXEAEQRD-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H23FN4O4 and its molecular weight is 426.448. The purity is usually 95%.
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Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H24FNO3
  • Molecular Weight : 357.43 g/mol
  • InChIKey : YTKYJHIIXFYMJO-UHFFFAOYSA-N

The structure includes a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the urea moiety suggests potential inhibition of enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, potentially modulating neurotransmitter systems or inflammatory responses.

1. Anti-inflammatory Effects

Studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, analogs have demonstrated selective inhibition of COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors.

3. Neuroprotective Properties

Research into related compounds has highlighted neuroprotective effects against oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases like Parkinson's .

Case Study 1: COX-2 Inhibition

A study investigated a series of derivatives related to this compound, focusing on their selectivity for COX-2 inhibition. Results showed that modifications in the phenyl groups significantly enhanced COX-2 inhibitory activity while maintaining low toxicity profiles in vitro .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects of a closely related compound in vitro against breast cancer cell lines. The findings revealed that the compound inhibited cell growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .

Research Findings Summary

Activity TypeMechanism of ActionReference
Anti-inflammatorySelective COX-2 inhibition
AnticancerInduction of apoptosis; cell cycle arrest
NeuroprotectiveReduction of oxidative stress

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4/c1-30-19-10-8-17(14-20(19)31-2)25-22(29)24-12-3-13-27-21(28)11-9-18(26-27)15-4-6-16(23)7-5-15/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESJMCXEAEQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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